molecular formula C19H22Cl2N2OS B14684242 Octoclothepin N-oxide hydrochloride CAS No. 32860-01-8

Octoclothepin N-oxide hydrochloride

Cat. No.: B14684242
CAS No.: 32860-01-8
M. Wt: 397.4 g/mol
InChI Key: BDKCFOARQOUQDQ-UHFFFAOYSA-N
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Description

Octoclothepin N-oxide hydrochloride is a derivative of octoclothepin, an antipsychotic compound belonging to the tricyclic group. It was originally developed for the treatment of schizophrenic psychosis and has been studied for its pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-oxides, including octoclothepin N-oxide hydrochloride, typically involves the oxidation of tertiary amines. Common oxidizing agents include hydrogen peroxide, peracids, and sodium perborate. For instance, sodium percarbonate in the presence of rhenium-based catalysts can efficiently oxidize tertiary nitrogen compounds to N-oxides under mild conditions . The resulting N-oxide can be converted to its hydrochloride form for increased stability .

Industrial Production Methods

Industrial production of N-oxides often employs continuous flow processes for efficiency and safety. For example, the use of titanium silicalite in a packed-bed microreactor with hydrogen peroxide in methanol has been shown to produce N-oxides in high yields . This method is advantageous due to its greener and more efficient nature compared to traditional batch reactors.

Chemical Reactions Analysis

Types of Reactions

Octoclothepin N-oxide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: N-oxides.

    Reduction: Tertiary amines (e.g., octoclothepin).

Scientific Research Applications

Octoclothepin N-oxide hydrochloride has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Properties

CAS No.

32860-01-8

Molecular Formula

C19H22Cl2N2OS

Molecular Weight

397.4 g/mol

IUPAC Name

4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-1-methyl-1-oxidopiperazin-1-ium;hydrochloride

InChI

InChI=1S/C19H21ClN2OS.ClH/c1-22(23)10-8-21(9-11-22)17-12-14-4-2-3-5-18(14)24-19-7-6-15(20)13-16(17)19;/h2-7,13,17H,8-12H2,1H3;1H

InChI Key

BDKCFOARQOUQDQ-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl)[O-].Cl

Origin of Product

United States

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